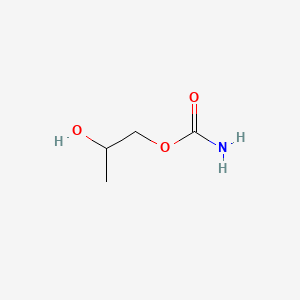

2-Hydroxypropyl carbamate

Description

2-Hydroxypropyl carbamate (CAS 17464-96-9) is an organic compound featuring a carbamate group (-NHCOO-) and a hydroxypropyl substituent. Its molecular formula is C₄H₈NO₃, and it exists as a colorless to pale yellow liquid or solid, depending on purity . Key properties include:

- Solubility: Miscible in water and organic solvents, enhancing its versatility.

- Reactivity: The hydroxyl group enables hydrogen bonding and participation in derivatization reactions.

- Applications: Pharmaceuticals (e.g., drug delivery), agrochemicals (e.g., surfactants), and materials science (e.g., CO₂ capture sorbents) .

Properties

IUPAC Name |

2-hydroxypropyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3(6)2-8-4(5)7/h3,6H,2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDWNZGUODQFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932662 | |

| Record name | 2-Hydroxypropyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17464-96-9, 69493-47-6, 145639-05-0 | |

| Record name | 2-Hydroxypropyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, monocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069493476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 1-carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1, 1-carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol, monocarbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropyl hydrogen carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2-hydroxy-1-methyl-ethyl) carbamate and 2-hydroxypropyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 1,2-Propanediol, 1-carbamate and 1,2-Propanediol, 2-carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxypropyl carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQY6DWT7E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of propylene oxide with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced technologies and equipment to ensure high yield and purity. For instance, BASF has developed a biocatalytic process for the synthesis of hydroxypropyl carbamate acrylate, which is a related compound. This process utilizes enzymes to catalyze the reaction, resulting in a more environmentally friendly and efficient production method .

Chemical Reactions Analysis

Formation via Ammonolysis of Propylene Carbonate

2-Hydroxypropyl carbamate is a key intermediate in the ammonolysis of propylene carbonate (PC) to synthesize urea. The reaction proceeds in two stages:

-

Stage 1 : PC reacts with ammonia (NH₃) to form this compound (HPC) as the primary product.

-

Stage 2 : HPC undergoes further aminolysis to yield urea and other byproducts like 2-hydroxypropyl urea.

This two-stage mechanism is critical for optimizing urea synthesis, as the first stage’s rate is significantly faster than the second .

| Reaction Conditions | Stage 1 | Stage 2 |

|---|---|---|

| Temperature | 126°C | 126°C |

| NH₃:PC ratio | 2:1 | 2:1 (based on HPC analysis) |

| Conversion | 50–70% HPC | Urea + byproducts |

| Byproducts | 2-hydroxypropyl urea, dipropylene glycol |

Cyclization Reactions

This compound exhibits a strong tendency to undergo intramolecular cyclization under physiological conditions, forming oxazolidinones via an E1cB elimination-addition mechanism :

-

Elimination : Loss of water generates a carbamate intermediate.

-

Cyclization : Formation of a five-membered ring (oxazolidinone).

This reaction is critical in prodrug chemistry, where the carbamate serves as a latent electrophile. The cyclization prevents toxicity until activation .

Stability and Reactivity

-

Thermal stability : this compound is stable at moderate temperatures but decomposes at elevated temperatures (>160°C), evolving CO₂ and forming cyclic products .

-

Hydrolytic stability : The compound is susceptible to hydrolysis under acidic or basic conditions, yielding 2-hydroxypropyl amine and CO₂ .

Scientific Research Applications

Applications in Polymer Chemistry

2.1 Clearcoat Systems

HPCA is prominently used in the automotive industry for clearcoat systems. It has demonstrated superior performance compared to traditional two-component coatings, offering benefits such as:

- Ease of Use : One-component formulations simplify application processes.

- Cost Efficiency : Reduced material costs due to simplified formulations.

- Performance : Comparable weather and scratch resistance to two-component systems .

Table 1: Comparison of Coating Systems

| Feature | Two-Component Coatings | One-Component Coatings |

|---|---|---|

| Application Complexity | Higher | Lower |

| Cost | Higher | Lower |

| Weather Resistance | High | High |

| Scratch Resistance | High | High |

2.2 Adhesives

HPCA's free carbamate group enhances adhesion properties in adhesives. These adhesives can be cured thermally or via UV light, improving both adhesion and cohesion in various substrates .

Pharmaceutical Applications

3.1 Drug Delivery Systems

Research has indicated that carbamate derivatives can be utilized as prodrugs to enhance the delivery of active pharmaceutical ingredients through biological membranes. Specifically, N-monoalkyl carbamate prodrugs have shown improved permeation across human skin in vitro studies .

Case Study: Naltrexone Prodrugs

- Objective : To enhance systemic delivery of Naltrexone (NTX).

- Method : Synthesis of N-monoalkyl carbamate prodrugs.

- Results : Improved skin permeation was observed, demonstrating the potential of HPCA derivatives in drug formulation .

Environmental Applications

4.1 Biodegradation Studies

HPCA has been studied for its role in microbial degradation pathways. Research indicates that certain bacterial strains can effectively degrade carbamates, including HPCA, contributing to bioremediation efforts .

Table 2: Microbial Degradation of Carbamates

| Bacterial Strain | Carbamate Degradation Rate (%) | Conditions |

|---|---|---|

| Pseudomonas spp. | 85% | Aerobic conditions |

| Bacillus subtilis | 70% | Anaerobic conditions |

Mechanism of Action

The mechanism of action of 2-hydroxypropyl carbamate involves its ability to form stable carbamate bonds with various functional groups. This property allows it to interact with a wide range of molecular targets, including enzymes and receptors. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Methyl-Modified Carbamates

Methyl-modified carbamates (e.g., methyl carbamate derivatives in polyethylenimine (PEI) sorbents) exhibit higher steric hindrance due to shorter alkyl chains, reducing amine accessibility and weakening carbamate-CO₂ interactions. In contrast:

- 2-Hydroxypropyl carbamate-modified PEI (HP-PEI) shows higher heat of adsorption (ΔH) due to reduced steric effects and enhanced amine availability, favoring stronger alkylammonium carbamate formation .

- CO₂ Capacity Retention : HP-PEI retains capacity better than methyl-modified analogs, making it superior for post-combustion CO₂ capture .

Table 1: Comparison of PEI-Modified Carbamates

| Property | This compound-PEI | Methyl Carbamate-PEI |

|---|---|---|

| Steric Hindrance | Low | High |

| Heat of Adsorption | Higher (ΔH ~60–70 kJ/mol) | Lower |

| CO₂ Capacity Retention | Excellent | Moderate |

| Application | Industrial CO₂ capture | Limited use |

Mephenesin Carbamate (3-o-Tolyl-2-Hydroxypropyl Carbamate)

Mephenesin carbamate (MC2303) shares the 2-hydroxypropyl backbone but includes a tolyl group , altering pharmacological behavior:

- Duration of Action : MC2303 has a longer duration than mephenesin in suppressing central nervous system hyperactivity, attributed to slower metabolic degradation of the carbamate group .

- Structural Impact : The tolyl group increases hydrophobicity, improving blood-brain barrier penetration compared to unsubstituted this compound .

Hexafluoroisopropyl Carbamates

These fluorinated carbamates (e.g., MAGL/FAH inhibitors) demonstrate distinct properties:

3-Hydroxy-2-Phenylpropyl Carbamate

The phenyl group in this analog introduces aromaticity, leading to:

Key Research Findings

- CO₂ Capture : HP-PEI’s superior performance stems from its balance of low steric hindrance and electron-withdrawing hydroxypropyl groups, which stabilize carbamate formation without excessively reducing amine basicity .

- Pharmacological Analogs : Substitutions (e.g., tolyl, phenyl) alter bioavailability and target specificity, highlighting the tunability of carbamate derivatives .

Biological Activity

2-Hydroxypropyl carbamate (C4H9NO3) is a compound belonging to the carbamate class, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can act as an inhibitor or modulator of specific enzymes and receptors by binding to their active or allosteric sites. This interaction can lead to alterations in enzyme activity, receptor signaling, and protein-protein interactions, influencing various metabolic pathways.

Pharmacological Properties

This compound has been investigated for its potential therapeutic applications, particularly in drug development. Its unique structural features allow it to engage selectively with biological targets, making it relevant in the design of novel pharmaceuticals. For instance, it has been studied as a potential inhibitor for certain enzymes involved in metabolic processes.

Toxicological Profile

While this compound exhibits promising biological activities, it also presents certain toxicological concerns. Exposure can lead to skin burns and eye damage, necessitating careful handling in laboratory settings. Additionally, studies have indicated that carbamate compounds can induce oxidative stress and affect cellular viability at varying concentrations, leading to potential cytotoxic effects .

Case Studies and Experimental Data

- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes crucial for metabolic pathways. For example, studies using molecular docking simulations revealed significant binding affinities with target proteins involved in various biochemical processes.

- Cell Viability Assays : A study evaluated the cytotoxic effects of carbamate exposure on human endothelial cells. The results demonstrated a concentration-dependent decrease in cell viability when exposed to varying concentrations of carbamates, including this compound .

- Antioxidant Activity : Prolonged exposure to carbamate pesticides has been linked to enhanced activity of cellular antioxidant enzyme systems initially; however, chronic exposure leads to depletion of these systems and subsequent cellular damage .

Data Table: Biological Effects of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-hydroxypropyl carbamate, and what analytical techniques are used for characterization?

- Methodological Answer : A key synthetic route involves the alcoholysis of urea with propylene glycol, catalyzed by Zn–Ca–Al mixed oxides, yielding this compound as an intermediate. This pathway proceeds via a stepwise mechanism, confirmed by time-dependent analysis of intermediates using gas chromatography (GC) and mass spectrometry (MS) . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) and Fourier-transform infrared spectroscopy (FTIR) to verify the carbamate functional group. For example, tert-butyl (2-hydroxypropyl)carbamate synthesized via Boc-protection showed distinct NMR signals at δ 49.3 (d, Hz) and δ 34.5 (d, Hz) for key protons .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Source |

|---|---|---|

| Boiling Point | 481.8°C (predicted) | |

| Density | 1.365 g/cm³ | |

| Refractive Index | 1.564 | |

| Molecular Formula | C₄H₉NO₃ |

Q. How does this compound function as an intermediate in urea alcoholysis reactions?

- Methodological Answer : In Zn–Ca–Al-catalyzed urea alcoholysis to produce propylene carbonate (PC), this compound forms via nucleophilic attack of propylene glycol on urea. The reaction pathway is monitored using in situ GC-MS, with intermediates identified by retention times and fragmentation patterns. Under optimized conditions (160°C, 3 h), PC yields reach 90.8%, confirming the intermediate’s role in reducing energy barriers for cyclization .

Q. What are the key experimental precautions for handling this compound in laboratory settings?

- Methodological Answer : Standard safety protocols include using personal protective equipment (PPE) such as nitrile gloves, face shields, and fume hoods to prevent skin/eye contact. Storage requires airtight containers in dry, ventilated areas. While no specific GHS hazards are reported, emergency measures (e.g., 15-minute eye rinsing with water) are recommended for accidental exposure .

Advanced Research Questions

Q. What are the metabolic pathways and enzymatic degradation products of this compound in mammalian liver models?

- Methodological Answer : In vitro studies using liver S9 fractions (rat, monkey, human) reveal carbamate cleavage and hydroxylation as primary metabolic pathways. For example, the HIV-protease inhibitor 141W94, containing a this compound moiety, undergoes hydrolysis to diol and carboxylic acid derivatives, identified via high-resolution MS (HRMS) and H NMR. Monkey and human models show similar metabolic profiles, with glucuronidation observed as a secondary pathway .

Q. How do hydroxypropyl substitutions influence the solubility and molecular interactions of carbamate derivatives?

- Methodological Answer : Molecular dynamics simulations demonstrate that 2-hydroxypropyl substitution on β-cyclodextrin increases aqueous solubility by disrupting hydrogen-bond networks, albeit at the cost of structural cavity distortion. For carbamates, similar substitutions may enhance solubility but reduce binding specificity in host-guest systems. These effects are quantified using solvation free energy calculations and X-ray crystallography .

Q. What advanced spectroscopic methods resolve reaction mechanisms involving this compound intermediates?

- Methodological Answer : Time-resolved NMR and tandem MS (MS/MS) are critical. For instance, in urea alcoholysis, P NMR tracks phosphate intermediates, while MS/MS fragmentation (e.g., m/z 446.1782 [M+H]⁺) confirms intermediate structures. Isotopic labeling (e.g., C-urea) further elucidates reaction kinetics .

Q. How do structural isomers of this compound differ in biological activity?

- Methodological Answer : Enantiomeric forms (e.g., (2S)- vs. (2R)-3-hydroxy-2-phenylpropyl carbamate) exhibit distinct pharmacological profiles. Chiral HPLC separation (e.g., using amylose-based columns) and circular dichroism (CD) spectroscopy differentiate isomers, while in vitro assays (e.g., enzyme inhibition) quantify activity variations. For example, (2S)-isomers show higher binding affinity to target proteases .

Contradictions and Limitations in Current Research

- and highlight species-specific metabolic differences (e.g., unique glucuronides in induced rat S9) and catalyst-dependent reaction efficiencies, suggesting context-dependent variability in data .

- While focuses on cyclodextrin derivatives, extrapolation to carbamates requires caution due to differing molecular environments .

Data Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.